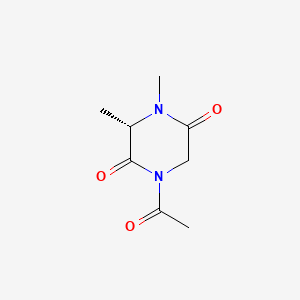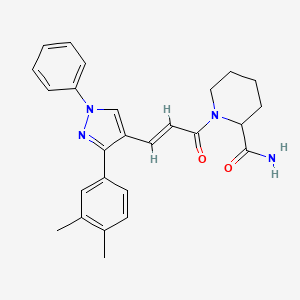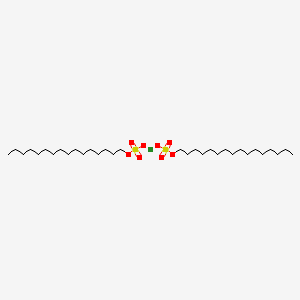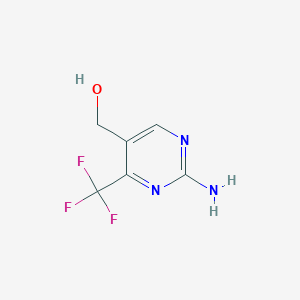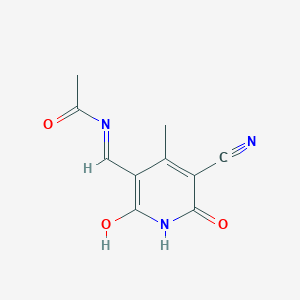
Pyridine-3-carbonitrile, 2,5-dihydro-5-acetylaminomethylene-6-hydroxy-4-methyl-2-oxo-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyridine-3-carbonitrile, 2,5-dihydro-5-acetylaminomethylene-6-hydroxy-4-methyl-2-oxo- is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a pyridine ring substituted with various functional groups, making it a versatile molecule for chemical synthesis and research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine-3-carbonitrile, 2,5-dihydro-5-acetylaminomethylene-6-hydroxy-4-methyl-2-oxo- typically involves multicomponent reactions. One common method is the one-pot three-component reaction, which involves the condensation of an acetophenone oxime, aldehyde, and malononitrile under solvent-free conditions . This method is advantageous due to its high yield and the absence of a catalyst.
Industrial Production Methods
Industrial production of this compound often employs similar multicomponent reactions but on a larger scale. The use of environmentally friendly solvents and conditions is emphasized to ensure sustainability and reduce the environmental impact. The process typically involves heating the reactants to facilitate the reaction and subsequent purification steps to isolate the desired product .
化学反应分析
Types of Reactions
Pyridine-3-carbonitrile, 2,5-dihydro-5-acetylaminomethylene-6-hydroxy-4-methyl-2-oxo- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to reduce specific functional groups within the molecule.
Substitution: Commonly involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are often used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
科学研究应用
Pyridine-3-carbonitrile, 2,5-dihydro-5-acetylaminomethylene-6-hydroxy-4-methyl-2-oxo- has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the production of various pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of Pyridine-3-carbonitrile, 2,5-dihydro-5-acetylaminomethylene-6-hydroxy-4-methyl-2-oxo- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of protein kinases, which are involved in cell signaling pathways .
相似化合物的比较
Similar Compounds
2-Pyridinecarbonitrile: A simpler analog with similar chemical properties.
2-(Methyldithio)Pyridine-3-Carbonitrile: Known for its antimicrobial activity.
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile: Used as an inhibitor in corrosion protection.
Uniqueness
Pyridine-3-carbonitrile, 2,5-dihydro-5-acetylaminomethylene-6-hydroxy-4-methyl-2-oxo- is unique due to its complex structure and the presence of multiple functional groups, which provide it with diverse reactivity and applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry.
属性
分子式 |
C10H9N3O3 |
|---|---|
分子量 |
219.20 g/mol |
IUPAC 名称 |
N-[(5-cyano-2-hydroxy-4-methyl-6-oxo-1H-pyridin-3-yl)methylidene]acetamide |
InChI |
InChI=1S/C10H9N3O3/c1-5-7(3-11)9(15)13-10(16)8(5)4-12-6(2)14/h4H,1-2H3,(H2,13,15,16) |
InChI 键 |
YFJUMAWZEGIRIL-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=O)NC(=C1C=NC(=O)C)O)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



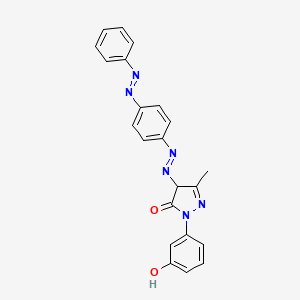
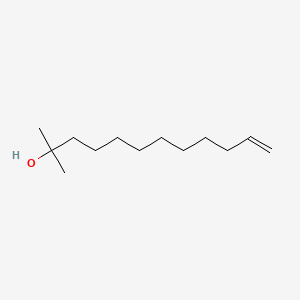
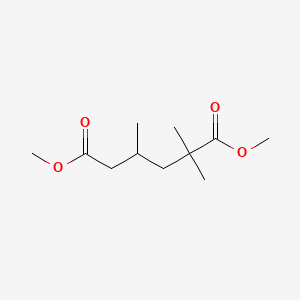
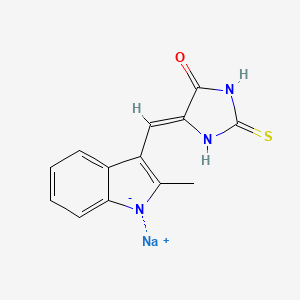
![2-Methyl-7-oxabicyclo[2.2.1]heptane](/img/structure/B13733012.png)
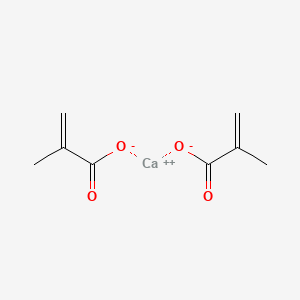
![2-(2-Methyl-7-trifluoromethyl-5-(3,4,5-trimethoxyphenyl)-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol](/img/structure/B13733018.png)

![[(3R,5S)-5-(3-acetylanilino)-4-amino-3-(dimethylcarbamoylamino)-1,2-dihydroxy-3-[(1S)-1-hydroxyethyl]-2-methylcyclopentyl]methyl 2-hydroxy-6-methylbenzoate](/img/structure/B13733027.png)
